molecular formula C42H52N4O6 B142667 Methylpheophorbide-a-(hexyl-ether) CAS No. 128146-77-0

Methylpheophorbide-a-(hexyl-ether)

Cat. No.: B142667
CAS No.: 128146-77-0
M. Wt: 708.9 g/mol
InChI Key: YSXJXWCZRCXKHU-RAECGGCMSA-N
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Description

Methylpheophorbide-a-(hexyl-ether) (CAS 149402-51-7), also known as Photochlor or Pyropheophorbide-α-hexyl-ether, is a semi-synthetic chlorophyll derivative optimized for photodynamic therapy (PDT). Its molecular formula is C₃₉H₄₈N₄O₄ (FW: 636.8), featuring a hexyl-ether modification at the C-3 position, which enhances lipophilicity and tumor-targeting capabilities . The compound exhibits strong absorption in the red spectrum (λmax: 660 nm), enabling deeper tissue penetration during light activation . Preclinical studies in tumor-bearing mice demonstrate its efficacy in PDT, with high singlet oxygen yield and selective accumulation in neoplastic tissues .

Properties

CAS No.

128146-77-0

Molecular Formula

C42H52N4O6

Molecular Weight

708.9 g/mol

IUPAC Name

methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1

InChI Key

YSXJXWCZRCXKHU-RAECGGCMSA-N

SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Isomeric SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Synonyms

methylpheophorbide-a-(hexyl-ether)
MP-A-6E

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Photosensitizers

Structural and Photophysical Properties

Parameter Methylpheophorbide-a-(hexyl-ether) Photofrin (Porfimer Sodium) mTHPC (Temoporfin) Pyropheophorbide-a
Molecular Weight 636.8 ~1,200 (polymer) 680.7 580.6
λmax (nm) 660 630 652 665
Singlet Oxygen Yield High Moderate High High
Lipophilicity High (hexyl-ether group) Low (requires liposomes) Moderate Moderate

Key Insights :

  • Tissue Penetration : Methylpheophorbide-a-(hexyl-ether) and mTHPC absorb at longer wavelengths (>650 nm), outperforming Photofrin (630 nm) in treating deeper tumors .
  • Lipophilicity : The hexyl-ether modification enhances cellular uptake compared to unmodified Pyropheophorbide-a or liposome-dependent Photofrin .

Pharmacokinetic and Efficacy Profiles

Methylpheophorbide-a-(hexyl-ether):
  • Tumor Retention : Rapid accumulation in murine tumors, with peak efficacy observed within 24 hours post-administration .
  • Vascular Retention : Similar to mTHPC, it exhibits prolonged vascular retention, enabling dual PDT efficacy peaks (early and late phases) .
Photofrin:
  • Liposomal Formulations : Liposomal encapsulation improves tumor targeting but increases skin phototoxicity risks .
mTHPC (Temoporfin):
  • Efficacy Peaks : Dual peaks at 2h and 24h post-injection, attributed to vascular and interstitial localization .
  • Stability : Requires strict cold-chain storage, unlike Methylpheophorbide-a-(hexyl-ether), which is stable at -20°C for ≥4 years .

Preclinical and Clinical Outcomes

  • Methylpheophorbide-a-(hexyl-ether: Achieved 80-90% tumor regression in canine oral squamous cell carcinoma models . Demonstrated lower skin phototoxicity than Photofrin in murine studies .
  • Photofrin :
    • Liposomal variants enhance gastric cancer PDT efficacy but amplify hepatic toxicity .
  • mTHPC :
    • Superior to Methylpheophorbide-a-(hexyl-ether) in head-and-neck cancers but requires precise light dosing to avoid necrosis .

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